![molecular formula C13H22OSi B14304997 3-[4-(Trimethylsilyl)but-3-yn-1-yl]cyclohexan-1-one CAS No. 113893-24-6](/img/structure/B14304997.png)
3-[4-(Trimethylsilyl)but-3-yn-1-yl]cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Trimethylsilyl)but-3-yn-1-yl]cyclohexan-1-one is an organic compound characterized by the presence of a trimethylsilyl group attached to a butynyl chain, which is further connected to a cyclohexanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Trimethylsilyl)but-3-yn-1-yl]cyclohexan-1-one typically involves the following steps:
Formation of 4-(Trimethylsilyl)but-3-yn-1-ol: This intermediate can be synthesized by reacting trimethylsilylacetylene with formaldehyde in the presence of a base such as sodium hydroxide.
Conversion to this compound: The intermediate 4-(Trimethylsilyl)but-3-yn-1-ol is then subjected to a cyclization reaction with cyclohexanone under acidic conditions to form the final product.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(Trimethylsilyl)but-3-yn-1-yl]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides or amines can be used to replace the trimethylsilyl group.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexanones.
Applications De Recherche Scientifique
3-[4-(Trimethylsilyl)but-3-yn-1-yl]cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[4-(Trimethylsilyl)but-3-yn-1-yl]cyclohexan-1-one involves its interaction with various molecular targets and pathways. The trimethylsilyl group can act as a protecting group, enhancing the stability and reactivity of the compound in chemical reactions. Additionally, the cyclohexanone moiety can participate in various biochemical processes, potentially affecting enzyme activity and cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trimethylsilyl)but-3-yn-1-ol: A precursor in the synthesis of the target compound.
4-(Trimethylsilyl)-3-butyn-2-one: Another compound with a trimethylsilyl group and a butynyl chain.
Uniqueness
3-[4-(Trimethylsilyl)but-3-yn-1-yl]cyclohexan-1-one is unique due to its combination of a trimethylsilyl group, a butynyl chain, and a cyclohexanone ring. This structural arrangement provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
113893-24-6 |
|---|---|
Formule moléculaire |
C13H22OSi |
Poids moléculaire |
222.40 g/mol |
Nom IUPAC |
3-(4-trimethylsilylbut-3-ynyl)cyclohexan-1-one |
InChI |
InChI=1S/C13H22OSi/c1-15(2,3)10-5-4-7-12-8-6-9-13(14)11-12/h12H,4,6-9,11H2,1-3H3 |
Clé InChI |
KRQZTPPRGNHKJV-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CCCC1CCCC(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



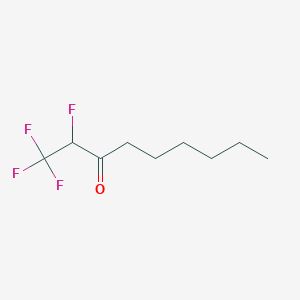

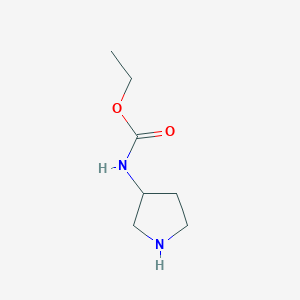
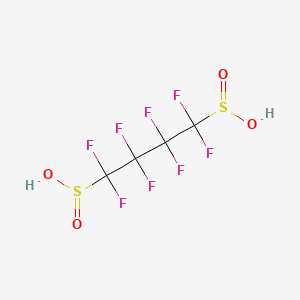
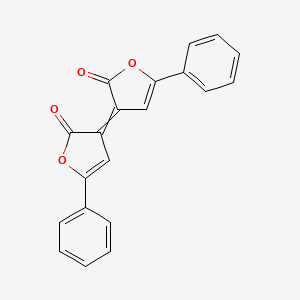

![N-{6-[(4-Methylbenzene-1-sulfonyl)amino]acridin-3-yl}acetamide](/img/structure/B14304946.png)
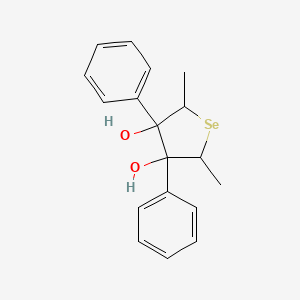
![1-{2-[4-(Ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14304969.png)
![Benzo[h]quinoline-7,8-dione](/img/structure/B14304976.png)


![2-{4-[Ethoxy(diphenyl)methyl]phenyl}-3-hydroxy-1H-phenalen-1-one](/img/structure/B14304994.png)
